molecular formula C10H19NO4 B158652 Ethyl allyl(2,2-dimethoxyethyl)carbamate CAS No. 128740-02-3

Ethyl allyl(2,2-dimethoxyethyl)carbamate

Cat. No. B158652
M. Wt: 217.26 g/mol
InChI Key: SXIOXBYMPVICFV-UHFFFAOYSA-N
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Description

“Ethyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C10H19NO4 . Its average mass is 217.262 Da and its monoisotopic mass is 217.131409 Da .


Synthesis Analysis

The synthesis of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” involves heating the compound with formic acid . The reaction conditions include refluxing for 0.5 hours . The product is then extracted several times with dichloromethane (DCM), and the organic phase is washed with sodium bicarbonate solution, dried, and evaporated .


Molecular Structure Analysis

The molecular structure of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Chemical Modification and Applications in Materials Science

Ethyl allyl(2,2-dimethoxyethyl)carbamate (EADEC) is an example of a carbamate compound, which are esters derived from carbamic acid. Carbamates, including EADEC, have been investigated for various scientific applications, including material science and chemical synthesis. The interactions of ionic liquids with polysaccharides highlight the potential of carbamates in modifying cellulose, a key biopolymer. This modification process involves the use of carbamates as reaction media for cellulose modification, leading to the production of cellulose esters and carbanilates under mild conditions. Such modifications are crucial for developing new materials with improved properties, such as enhanced mechanical strength or altered chemical reactivity (Heinze et al., 2008).

Catalysis and Chemical Synthesis

Carbamates also play a significant role in catalysis and synthetic chemistry. The synthesis of N-substituted carbamates through non-phosgene routes has gained attention for its environmental benefits. These methods utilize various carbonyl reagents, including carbon dioxide, offering a greener alternative for carbamate synthesis. Alkyl carbamates, due to their low toxicity and high reactivity, have become the preferred choice for industrial applications. This research underscores the importance of carbamates in developing sustainable chemical processes (Shang Jianpen, 2014).

Environmental and Health Considerations

While the specific applications of EADEC were not directly mentioned in the literature, the broader category of carbamates, including ethyl carbamate, has been extensively studied. Ethyl carbamate is known for its presence in fermented foods and alcoholic beverages, where it poses health risks due to its carcinogenic properties. Research efforts have focused on understanding the formation mechanisms of ethyl carbamate and developing strategies to minimize its levels in food and drink products. This work is crucial for ensuring the safety and health of consumers (Weber & Sharypov, 2009).

properties

IUPAC Name

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOXBYMPVICFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC=C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl allyl(2,2-dimethoxyethyl)carbamate

CAS RN

128740-02-3
Record name Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128740-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

20 g of sodium hydride (80% strength in paraffin oil) are initially introduced into 500 ml of toluene and 89 g (0.5 mol) of ethyl N-(2,2-dimethoxyethyl)-carbamate are added dropwise at 80° C. The mixture is stirred at 80° C. for one hour and 73 g (0.6 mol) of allyl bromide are then added dropwise in the course of three hours. The mixture is stirred at 80° C. overnight, the salts are dissolved with water and the organic phase is separated off. The aqueous phase is extracted with toluene, the organic phases are dried over potassium carbonate and concentrated and the residue is distilled.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

500 g (2.82 mol) of ethyl N-(2,2-dimethoxyethyl)carbamate, 625 g of powdered potassium hydroxide and 10 g of triethylbenzylammonium chloride are initially introduced into 2.7 1 of toluene and 345 g (2.85 mol) of allyl bromide are added dropwise at room temperature. The mixture is stirred overnight at room temperature, the salts are filtered off with suction, and the filtrate is washed once with saturated sodium chloride solution, dried over potassium carbonate, concentrated and distilled.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Crushed KOH (1417 g, 25.3 mol) was added in portions to a solution of ethyl N-(2,2-dimeth-oxyethyl)carbamate (Intermediate 43, 1123 g, 6.3 mol) in toluene (5 L). Benzyltriethyl-ammonium chloride (14.0 g, 0.06 mol) and allyl bromide (532 g, 4.4 mol) were then added at r.t. The mixture was then stirred at r.t. overnight. The mixture was then filtered and the reaction mixture was washed with brine (2 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (1218 g, 89%) as a yellow oil; 1H NMR: (CDCl3) 1.23 (3H, s), 3.28 (2H, s), 3.36 (6H, s), 3.92 (2H, d), 4.12 (2H, s), 4.47 (1H, d), 5.08 (2H, d), 5.73 (1H, s).
Name
Quantity
1417 g
Type
reactant
Reaction Step One
Quantity
1123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
532 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
catalyst
Reaction Step Three
Yield
89%

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